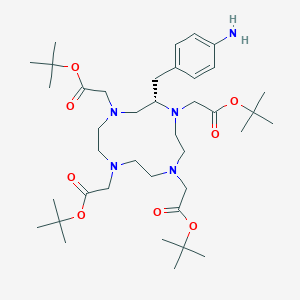
(S)-Tetra-tert-butyl 2,2',2'',2'''-(2-(4-aminobenzyl)-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetrayl)tetraacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(S)-Tetra-tert-butyl 2,2',2'',2'''-(2-(4-aminobenzyl)-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetrayl)tetraacetate is a useful research compound. Its molecular formula is C39H67N5O8 and its molecular weight is 734 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(S)-Tetra-tert-butyl 2,2',2'',2'''-(2-(4-aminobenzyl)-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetrayl)tetraacetate is a complex organic compound notable for its potential applications in medicinal chemistry and biochemistry. The compound features a tetraazacyclododecane core with multiple functional groups that confer significant biological activity. This article reviews the biological properties of this compound, focusing on its interactions with metal ions, potential therapeutic uses, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C32H60N4O8, with a molecular weight of approximately 734 g/mol. Its structure includes:
- Tetraazacyclododecane Framework : Provides a stable chelating environment for metal ions.
- Tert-butyl Groups : Enhance solubility and steric hindrance.
- Acetate Functionalities : Contribute to reactivity and potential hydrolysis in biological environments.
The compound's ability to bind metal ions is crucial for its biological applications. It has been shown to effectively bind transition metals such as copper(II), nickel(II), and gadolinium(III) .
Metal Ion Chelation
The tetraazacyclododecane core allows for the formation of stable complexes with various metal ions. These interactions are essential for:
- Targeted Drug Delivery : The ability to chelate metals can facilitate the delivery of therapeutic agents to specific sites within the body.
- Imaging Applications : The gadolinium complexes derived from this compound can serve as contrast agents in magnetic resonance imaging (MRI) due to their enhanced relaxivity properties .
Therapeutic Potential
The presence of the amino group in the structure enhances its interaction with biological receptors. This feature suggests potential applications in:
- Cancer Therapy : Compounds with similar structures have demonstrated cytotoxic effects against human cancer cell lines. For instance, derivatives of tetraazacyclododecane have shown IC50 values as low as 0.6 nM against various cancer cells .
- MRI Contrast Agents : Studies indicate that gadolinium-based complexes can significantly improve imaging contrast in liver tissues when used as MRI agents .
Study 1: Gadolinium Complexes
A study evaluated the efficacy of gadolinium-DOTA complexes in enhancing MRI contrast. The results indicated that these complexes exhibited higher relaxivity compared to traditional agents, making them suitable for liver-targeting applications . The mean percentage enhancement in liver parenchyma was significantly greater for the new formulations compared to established agents.
Study 2: Cytotoxicity Assessment
Research on similar tetraazacyclododecane derivatives revealed their potent cytotoxic activity against cancer cell lines. The compounds were found to inhibit spliceosome functions critical for cancer cell survival, indicating a promising avenue for therapeutic development .
Comparative Analysis
A comparison of this compound with other related compounds is summarized below:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Tri-tert-butyl 1,4,7,10-tetraazacyclododecane | Lacks acetate groups | Less soluble; simpler structure |
| DOTA (1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid) | Contains three acetate groups | Stronger chelation properties |
| DOTA-p-NH2-Bn | Similar core but different substituents | Enhanced biological targeting capabilities |
The uniqueness of this compound lies in its combination of structural features that enhance both solubility and interaction potential compared to other compounds .
Eigenschaften
IUPAC Name |
tert-butyl 2-[(6S)-6-[(4-aminophenyl)methyl]-4,7,10-tris[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H67N5O8/c1-36(2,3)49-32(45)25-41-17-18-42(26-33(46)50-37(4,5)6)21-22-44(28-35(48)52-39(10,11)12)31(23-29-13-15-30(40)16-14-29)24-43(20-19-41)27-34(47)51-38(7,8)9/h13-16,31H,17-28,40H2,1-12H3/t31-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKRXEQDSGLUSBS-HKBQPEDESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN1CCN(CCN(C(CN(CC1)CC(=O)OC(C)(C)C)CC2=CC=C(C=C2)N)CC(=O)OC(C)(C)C)CC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)CN1CCN(CCN([C@H](CN(CC1)CC(=O)OC(C)(C)C)CC2=CC=C(C=C2)N)CC(=O)OC(C)(C)C)CC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H67N5O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
734.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













